6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. Its structure includes a methyl group at position 6 and an isopropyl group at position 2 (Figure 1). This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is recognized for its diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and herbicidal activities .
The compound’s synthetic versatility allows functionalization at multiple positions, enabling modulation of physicochemical properties (e.g., solubility, lipophilicity) and biological activity. However, detailed physicochemical data (e.g., melting point, boiling point) for this specific derivative remain unavailable in the provided evidence .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H16N4/c1-6(2)8-11-9-10-4-7(3)5-13(9)12-8/h6-7H,4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
RMHMSKDBFVSXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ureides with Hydrazines or Hydrazides
This classical method involves the condensation of ureides or related precursors with hydrazines to form the fused heterocyclic system.
- Reagents: Ureides such as acetoacetamide derivatives, hydrazines, or hydrazides.
- Reaction Conditions: Reflux in ethanol or acetic acid, often with catalytic amounts of acids like acetic acid or mineral acids.
- Mechanism: The initial formation of a hydrazone intermediate, followed by cyclization to generate the triazolopyrimidine core.
Example:
A typical synthesis involves heating acetoacetamide derivatives with hydrazine hydrate in ethanol under reflux, leading to cyclization and formation of the fused heterocycle.
Multicomponent Condensation Reactions
Recent advances utilize multicomponent reactions (MCRs) to streamline synthesis, combining aldehydes, amines, and other building blocks.
- Reagents: Aldehydes (e.g., methyl or isopropyl substituted), amidines or guanidine derivatives.
- Reaction Conditions: Heating in ethanol or acetic acid, sometimes with microwave irradiation to reduce reaction times.
- Advantages: Increased efficiency, higher yields, and better control over substitution patterns.
Cyclization of Corresponding Precursors via Reflux in Organic Solvents
This approach involves pre-synthesized intermediates such as hydrazides or amino derivatives, which undergo intramolecular cyclization under reflux.
- Reagents: Hydrazides, amino pyrimidines, or related intermediates.
- Reaction Conditions: Reflux in solvents like ethanol, acetic acid, or toluene, often with dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Specific Reaction Conditions and Reagents
Research Findings and Data
Recent studies have demonstrated that the most efficient synthesis involves a multistep process starting from readily available precursors:
- Step 1: Formation of a pyrimidine core via condensation of suitable amidines or acetamides.
- Step 2: Cyclization with hydrazines or hydrazides to form the fused triazolopyrimidine ring.
- Step 3: Substituent introduction, such as methyl or isopropyl groups, via alkylation or substitution reactions under controlled conditions.
For example, a study reported a 88% yield when acetoacetamide was refluxed with hydrazine hydrate in acetic acid, followed by recrystallization, indicating high efficiency of this route.
Notes on Optimization and Variations
- Temperature Control: Elevated temperatures (around 130°C) are often necessary to facilitate cyclization.
- Use of Catalysts: Acidic catalysts like acetic acid or mineral acids enhance reaction rates and yields.
- Solvent Choice: Ethanol and acetic acid are preferred for their ability to dissolve reactants and facilitate ring closure.
- Recrystallization: Purity and yield are improved through recrystallization from ethanol or ethyl acetate.
Summary of the Most Commonly Used Protocol
- Preparation of the precursor: Synthesize or procure acetoacetamide derivatives with the desired substituents.
- Condensation: Reflux the precursor with hydrazine hydrate in ethanol or acetic acid for 24-30 hours.
- Cyclization: The reaction mixture is concentrated, then acidified or treated with dehydrating agents to promote ring closure.
- Purification: The crude product is recrystallized from ethanol or ethyl acetate to obtain pure 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of nitric oxide and tumor necrosis factor-α in human microglia cells . This inhibition is achieved through the compound’s binding to active residues of target proteins, thereby blocking their activity.
Comparison with Similar Compounds
Positional Isomers and Regioisomers
5-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1699020-13-7):
- Structural difference: Methyl group at position 5 vs. position 4.
- Molecular formula: C₉H₁₆N₄ (identical to the target compound).
- Despite identical molecular weights, the positional shift of the methyl group may alter steric effects and hydrogen-bonding interactions, influencing biological activity .
[1,2,4]Triazolo[4,3-a]pyrimidine derivatives :
Substituent Variations
Anticancer Activity
Antimicrobial Activity
Enzyme Inhibition
- α-Glucosidase Inhibitors: 2-Phenoxypyrido[3,2-e]triazolo[1,5-a]pyrimidin-5-one derivatives (e.g., 6h) show IC₅₀ = 8.7 µM, outperforming acarbose (IC₅₀ = 24.8 µM) .
Biological Activity
6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure features a fused triazole and pyrimidine ring system that contributes to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure
The compound's chemical structure can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) . This inhibition disrupts the cell cycle progression by preventing the interaction between CDK2 and cyclin A2. Such mechanisms are crucial in cancer treatment as they can lead to apoptosis in rapidly dividing cells.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : It has demonstrated significant potential as a CDK2 inhibitor and shows promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines.
- Antiviral Properties : Derivatives of this compound have shown activity against viruses such as HIV and influenza. The antiviral mechanism is believed to involve the inhibition of viral replication processes.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 7-(Propan-2-yl)-4H,5H,6H,[1,2,4]triazolo[1,5-a]pyrimidine | Triazolopyrimidine | Antiviral properties |
| 3-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Triazolopyrimidine | Anticancer activity |
| 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine | Triazolopyrimidine | CDK inhibitors |
| 1-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine | Triazolopyrimidine | Antimicrobial properties |
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Antiproliferative Studies : In vitro tests have shown that this compound exhibits IC50 values in the low micromolar range against several cancer cell lines. For instance:
- Against HeLa cells: IC50 = 0.53 μM
- Against A549 cells: IC50 = 0.43 μM
These results indicate a potent antiproliferative effect compared to other known CDK inhibitors.
- Mechanistic Studies : Further investigations into the mechanism revealed that treatment with this compound leads to G2/M phase arrest in the cell cycle. This was evidenced by increased levels of cyclin B and decreased phosphorylation of cdc2 in treated cells.
Q & A
Q. What are the standard synthetic routes for 6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via cyclization reactions. A common approach involves reacting 3,5-diamino-1,2,4-triazole with substituted 1,3-dicarbonyl precursors (e.g., 1-aryl-1,3-butanediones) under reflux in ethanol or DMF . Key optimization parameters include:
- Temperature : Maintain reflux conditions (e.g., 80–120°C) to ensure cyclization.
- Solvent : Polar aprotic solvents like DMF improve reaction homogeneity and yield .
- Catalysts : Acidic or basic additives (e.g., triethylamine) can accelerate ring closure .
Post-synthesis, purification via recrystallization (ethanol/DMF mixtures) enhances purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the methyl group at position 6 appears as a singlet (~δ 2.2–2.5 ppm), while the propan-2-yl group shows characteristic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 221.128 for C10H15N5) .
- X-ray Crystallography : Resolves ambiguities in ring fusion and substituent orientation .
Q. How can researchers screen for basic biological activities (e.g., antimicrobial, anticancer) of this compound in vitro?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values are quantified .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values are calculated after 48–72 hours .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data across different assays for this compound?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and liquid culture .
- Dose-Response Curves : Ensure IC50/MIC values are consistent across replicates.
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding to enzymes (e.g., dihydrofolate reductase) .
- Metabolic Stability Tests : Rule out false negatives due to compound degradation in cell-based assays .
Q. How can structure-activity relationship (SAR) studies be systematically designed for triazolopyrimidine derivatives?
Methodological Answer:
- Substituent Variation : Modify functional groups (e.g., replace propan-2-yl with difluoromethyl) and test activity shifts .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties for target binding .
- Table 1 : Example SAR for triazolopyrimidines:
| Substituent Position | Modification | Biological Activity Shift | Reference |
|---|---|---|---|
| 2 | Isopropyl → CF3 | ↑ Anticancer potency (IC50 ↓ 40%) | |
| 6 | Methyl → NH2 | ↓ Antimicrobial activity (MIC ↑ 2x) |
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with enzymes (e.g., HIV-1 reverse transcriptase) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and hydration effects .
- Free Energy Calculations : MM/PBSA or FEP quantify binding affinities and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
